4'-Chloro-2-pyrrolidinomethyl benzophenone
Overview
Description
4-Chloro-2-pyrrolidinomethyl benzophenone (4-CPMB) is an organic compound belonging to the class of benzophenones. It is a colorless, crystalline solid with a molecular formula of C13H13ClN2O. 4-CPMB is a versatile synthetic intermediate used in the preparation of diverse pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic synthesis and as a catalyst in the manufacture of polymers.
Scientific Research Applications
Transformation and Toxicity
Studies have revealed that benzophenone compounds undergo transformation during water treatment processes, such as chlorination disinfection. The transformation products, including various chlorinated by-products, have been identified and characterized, suggesting potential ecological risks and increased acute toxicity following such treatments (Liu, Wei, Liu, & Du, 2016); (Yang, Wei, Xiao, Sun, Guo, Liu, & Du, 2017).
Degradation Mechanisms
The degradation of benzophenone-4 and other related compounds in water through processes such as UV/chlorine disinfection and ozonation has been studied, highlighting the formation of chlorinated disinfection by-products and the assessment of their toxicity (Jia, Jin, Gao, Feng, Huang, Zhou, & Li, 2019); (Guo, Lin, Xu, & Qi, 2016). These studies suggest complex transformation pathways involving electrophilic substitution, hydroxylation, and oxidative breakdown mechanisms.
Photocatalytic Degradation
Research on the photocatalytic degradation of chlorophenols in the presence of titania and activated carbon has shown synergistic effects, leading to enhanced degradation rates and reduced formation of intermediate products. This suggests potential applications for the degradation of similar compounds like 4'-Chloro-2-pyrrolidinomethyl benzophenone in water treatment processes (Herrmann, Matos, Disdier, Guillard, Laine, Malato, & Blanco, 1999).
Safety and Hazards
properties
IUPAC Name |
(4-chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO/c19-16-9-7-14(8-10-16)18(21)17-6-2-1-5-15(17)13-20-11-3-4-12-20/h1-2,5-10H,3-4,11-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDNJGYMSRMCGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643647 | |
Record name | (4-Chlorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20072-53-1 | |
Record name | (4-Chlorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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